molecular formula C18H14Cl2N2O2 B3584289 3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3584289
M. Wt: 361.2 g/mol
InChI Key: JFLBHAKWDNNTHM-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes chloro, phenyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Chloro Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Amino Group Addition: Amination reactions using aniline derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(3-chlorophenyl)-4-[(4-methylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione
  • 3-Chloro-1-(3-chlorophenyl)-4-[(4-phenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione

Uniqueness

3-Chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. This compound’s specific structure may confer distinct properties compared to its analogs, making it a valuable subject for further research and development.

Properties

IUPAC Name

3-chloro-1-(3-chlorophenyl)-4-(4-ethylanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-2-11-6-8-13(9-7-11)21-16-15(20)17(23)22(18(16)24)14-5-3-4-12(19)10-14/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLBHAKWDNNTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

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